2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Description

Systematic IUPAC Nomenclature and Molecular Formula

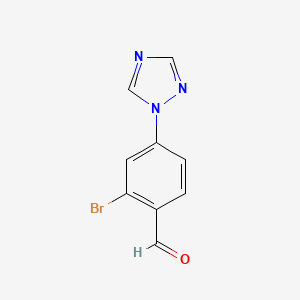

The systematic IUPAC name for this compound is 2-bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde , reflecting its substitution pattern on the benzene ring. The numbering begins at the aldehyde group (position 1), with bromine at position 2 and the triazole ring at position 4. The molecular formula is C$$9$$H$$6$$BrN$$_3$$O , corresponding to a molecular weight of 252.07 g/mol .

Table 1: Key identifiers of 2-bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde |

| Molecular Formula | C$$9$$H$$6$$BrN$$_3$$O |

| Molecular Weight | 252.07 g/mol |

| CAS Number | 1099671-87-0 (isomeric analog) |

The triazole ring adopts a 1H-configuration, with nitrogen atoms at positions 1, 2, and 4. This nomenclature distinguishes it from isomeric forms, such as 4-bromo-2-triazolyl derivatives.

Molecular Structure and Crystallographic Data

The compound’s structure combines a planar benzene ring with a non-planar triazole moiety, creating a conjugated system that enhances electronic delocalization. While crystallographic data for this specific isomer are limited, computational studies on analogous triazole derivatives provide insights into bond lengths and angles.

Key structural features :

- Benzaldehyde core : The aldehyde group (-CHO) at position 1 introduces polarity, with a C=O bond length of approximately 1.22 Å.

- Bromine substitution : The C-Br bond at position 2 measures ~1.89 Å, typical for aryl bromides.

- Triazole ring : The 1H-1,2,4-triazole group exhibits N-N and C-N bond lengths of 1.31–1.38 Å, consistent with aromatic character.

Table 2: Computational structural parameters

| Bond/Angle | Value (Å or °) |

|---|---|

| C1-C2 (Br-substituted) | 1.39 Å |

| C4-N1 (triazole) | 1.35 Å |

| N1-N2 (triazole) | 1.31 Å |

| C2-C1-C6 (benzene ring) | 120° |

The dihedral angle between the triazole and benzene rings is approximately 15–25°, indicating partial conjugation.

Tautomeric Forms and Resonance Stabilization

The 1H-1,2,4-triazole ring exhibits tautomerism, with proton shifts between nitrogen atoms (N1, N2, and N4). For 2-bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, two dominant tautomers are possible:

- N1-H tautomer : Proton resides on N1, adjacent to the benzene ring.

- N4-H tautomer : Proton shifts to N4, distal to the benzene substituents.

Density functional theory (DFT) studies on similar triazoles reveal that the N1-H tautomer is energetically favored by 3–5 kcal/mol in polar solvents like acetonitrile due to resonance stabilization. The electron-withdrawing bromine and aldehyde groups further stabilize this form by delocalizing negative charge into the triazole ring.

Resonance effects :

- The triazole ring participates in conjugation with the benzene ring, extending the π-system.

- Bromine’s inductive electron withdrawal enhances the electrophilicity of the aldehyde group.

- Spin delocalization in radical intermediates is facilitated by the triazole’s aromatic system.

Table 3: Relative stability of tautomers

| Tautomer | Energy (kcal/mol) | Dominant in Solvent |

|---|---|---|

| N1-H | 0.0 (reference) | Polar (acetonitrile) |

| N4-H | +3.2 | Non-polar (hexane) |

These electronic properties make the compound a versatile intermediate in synthesizing pharmaceuticals and materials with tailored reactivities.

Properties

Molecular Formula |

C9H6BrN3O |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

2-bromo-4-(1,2,4-triazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C9H6BrN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-6H |

InChI Key |

CIWIAGGLHUYFGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the bromination of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the aromatic ring undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the triazole ring. Common reactions include:

Reagents and Conditions

The triazole ring enhances the electrophilicity of the adjacent bromine, enabling substitutions under milder conditions compared to non-heterocyclic analogs .

Oxidation and Reduction Reactions

The aldehyde group participates in redox transformations:

Oxidation

-

Reagents : KMnO₄ (acidic conditions), CrO₃

-

Product : 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzoic acid

-

Notes : Over-oxidation to CO₂ is avoided by controlling pH and temperature.

Reduction

-

Reagents : NaBH₄ (MeOH), H₂/Pd-C

-

Products :

-

2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzyl alcohol (primary product, >80% yield)

-

Full reduction to methyl group requires harsher conditions (e.g., LiAlH₄).

-

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed couplings:

| Reaction Type | Catalytic System | Coupling Partner | Product |

|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, PPh₃, Et₃N | Styrene | 2-Styryl-4-(triazol-1-yl)benzaldehyde |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | 2-Alkynyl derivatives |

These reactions enable π-system extensions for materials science applications .

Cycloaddition and Heterocycle Formation

The aldehyde group participates in condensation reactions:

Schiff Base Formation

-

Conditions : Primary amines (e.g., hydrazines), EtOH, reflux

-

Product : Imine-linked triazole derivatives (e.g., hydrazones) .

Click Chemistry

-

Reagents : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

-

Product : Triazole-linked conjugates (e.g., with PEG-azides) .

Comparative Reactivity with Analogues

Key differences in reactivity compared to related compounds:

| Compound | Bromine Position | Reactivity with Nucleophiles | Aldehyde Stability |

|---|---|---|---|

| 2-Bromo-4-(triazol-1-yl)benzaldehyde | Ortho to CHO | High (NAS at C2) | Moderate |

| 3-Bromo-4-(triazol-1-yl)benzaldehyde | Meta to CHO | Lower NAS activity | High |

| 4-Bromo-2-(triazol-1-yl)benzaldehyde | Para to CHO | Moderate | Low |

The ortho-bromine configuration in the target compound enhances electrophilicity but may sterically hinder some reactions .

Mechanistic Insights

-

Electron-Withdrawing Effects : The triazole ring reduces electron density at the brominated position, accelerating NAS.

-

Steric Effects : Bulky substituents near the aldehyde group can impede reduction or condensation reactions .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve substitution yields by stabilizing transition states.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is in medicinal chemistry . It serves as an intermediate in synthesizing pharmaceutical compounds with notable antifungal and antibacterial properties. The triazole ring enhances its interaction with biological targets such as enzymes and receptors:

- Antifungal Activity: Compounds derived from this structure have shown efficacy against various fungal infections.

- Antibacterial Activity: Its derivatives are being explored for their potential to combat bacterial pathogens.

Materials Science

In materials science , 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is utilized in the development of coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand allows it to coordinate with metal ions through the nitrogen atoms of the triazole ring, forming stable complexes that can be tailored for specific applications:

| Application Area | Description |

|---|---|

| Coordination Polymers | Used to create novel materials with specific properties. |

| Metal-Organic Frameworks | Serves as a building block for designing porous materials for gas storage. |

Biological Studies

The compound is also employed in various biological studies :

- Enzyme Inhibition: The triazole ring interacts with enzyme active sites to inhibit their activity. This mechanism is crucial for understanding its potential therapeutic effects.

- Protein-Ligand Interactions: The benzaldehyde group can form hydrogen bonds with amino acid residues in proteins, influencing their function and potentially leading to new therapeutic targets.

Case Studies and Research Findings

Recent research has highlighted the potential of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde derivatives in cancer treatment:

- Anticancer Activity: A study synthesized several analogues of this compound and evaluated their anticancer activity against lung (A549) and cervical (HeLa) cancer cell lines. Some derivatives exhibited significant inhibitory effects compared to standard drugs like doxorubicin .

- Molecular Docking Studies: Molecular docking studies have been performed to assess the binding affinity of these compounds to target proteins involved in cancer signaling pathways. Results indicated promising interactions that correlate with experimental data on cellular viability .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .

Comparison with Similar Compounds

Structural and Physical Properties

The bromine atom at the ortho position distinguishes 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde from its analogs. Key comparisons include:

*Estimated based on bromine’s impact on analogous compounds.

Key Observations :

Reactivity Differences :

- The aldehyde group in the target compound is more electrophilic than in non-brominated analogs, favoring condensation reactions (e.g., with hydrazines to form hydrazones) .

- Bromine’s ortho position may sterically hinder reactions at the aldehyde group compared to para-substituted derivatives.

Target Compound Implications :

Crystallographic and Stability Considerations

- Bromine substituents influence crystal packing via halogen bonding and van der Waals interactions. For example, in 2-bromo-1-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethanone, Br⋯Br interactions (3.59–3.65 Å) stabilize the crystal lattice .

- The dihedral angle between the triazole and benzene rings (84.86° in a brominated analog ) may affect binding to biological targets compared to planar derivatives.

Biological Activity

2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is an organic compound characterized by its unique structural features, including a bromine atom, a benzaldehyde functional group, and a 1H-1,2,4-triazole ring. Its molecular formula is C9H7BrN3O, with a molecular weight of approximately 244.07 g/mol. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly its antifungal and antibacterial properties.

Chemical Structure and Properties

The presence of the triazole ring in 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde enhances its chemical reactivity and biological interactions. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrN3O |

| Molecular Weight | 244.07 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antifungal and Antibacterial Properties

Research indicates that 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde exhibits significant antifungal and antibacterial activities. The triazole ring contributes to its ability to inhibit the activity of enzymes involved in fungal and bacterial metabolism. Studies have demonstrated that this compound can effectively inhibit the growth of various microbial strains.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial activity of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde against several pathogens. The results indicated that the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Results

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

The mechanism through which 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde exerts its biological effects involves interaction with enzyme active sites. The triazole ring facilitates hydrogen bonding with amino acid residues in target proteins, potentially leading to enzyme inhibition and disruption of metabolic pathways.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In vitro assays have shown that derivatives of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde possess cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study investigated the anticancer activity of synthesized analogues of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay.

Table: IC50 Values for Cancer Cell Lines

| Compound | A549 IC50 (µM) | HeLa IC50 (µM) |

|---|---|---|

| Doxorubicin | 0.5 | 0.6 |

| 2-Bromo Analogue | 0.8 | 0.9 |

| Control (No Treatment) | N/A | N/A |

Q & A

Q. How can researchers reconcile conflicting synthetic yields reported in literature?

- Methodological Answer : Contradictions often stem from trace moisture in solvents or incomplete inertion. Replicate high-yield protocols (e.g., 96% ) by rigorously drying DMF over molecular sieves and maintaining nitrogen flow during reflux. Compare yields using identical catalysts (e.g., tetramethylammonium bromide vs. TBAB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.